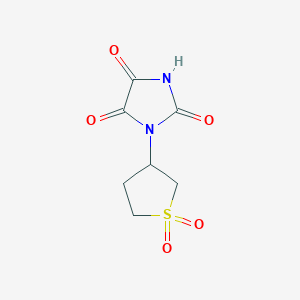

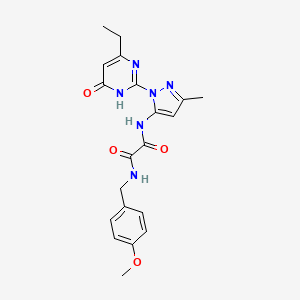

![molecular formula C15H13BrN2S B2490215 3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine CAS No. 325778-80-1](/img/structure/B2490215.png)

3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C15H13BrN2S and its molecular weight is 333.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

KOH-mediated Intramolecular Amidation and Sulfenylation

Pandey et al. (2020) describe a KOH-mediated method for synthesizing 3-(arylthio)imidazo[1,2-a]pyridin-2-ols, which involves the reaction of 2-aminopyridinium bromides with aryl thiols. This method produces a range of 3-(arylthio)imidazo[1,2-a]pyridin-2-ols with moderate to excellent yields (56–95%) and demonstrates excellent functional group tolerance. The method's utility is further emphasized by gram-scale reactions and the preparation of 2-aryl-3-(p-tolylthio)imidazo[1,2-a]pyridines from 3-(p-tolylthio)imidazo[1,2-a]pyridin-2-ol (Pandey et al., 2020).

Synthesis from Pyridines and Enamides

Copper-Mediated Aerobic Oxidative Synthesis

Zhou et al. (2016) developed a one-pot method for synthesizing 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides, using a copper-mediated aerobic oxidative coupling. This method is characterized by its tolerance to various functional groups and its ability to produce a series of 3-bromo-imidazo[1,2-a]pyridines under mild conditions (Zhou et al., 2016).

Corrosion Inhibition

Corrosion Inhibition for Carbon Steel

Kubba and Al-Joborry (2020) investigated the use of a newly synthesized derivative of imidazo[1,2-a]pyridine as a corrosion inhibitor for carbon steel in saline media. Their studies, which included potentiometric polarization measurements and quantum mechanical methods, indicated that the compound follows the Langmuir adsorption isotherm and supports a physical adsorption mechanism. Additionally, SEM and AFM techniques were used to study the surface changes of the carbon steel (Kubba & Al-Joborry, 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with an imidazo[1,2-a]pyridine core have been studied for their anti-proliferative activity againstS. pneumoniae . The targets could be proteins or enzymes essential for the survival and proliferation of the bacteria.

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting protein-protein interactions .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Pharmacokinetics

Some imidazo[1,2-a]pyridine analogues have shown pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Action Environment

The synthesis and functionalization of imidazo[1,2-a]pyridines can be influenced by various factors such as temperature, ph, and the presence of catalysts .

Propiedades

IUPAC Name |

3-bromo-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2S/c1-11-5-7-12(8-6-11)19-10-13-15(16)18-9-3-2-4-14(18)17-13/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYSDNAYDISKFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=C(N3C=CC=CC3=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride](/img/structure/B2490132.png)

![2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2490142.png)

![3-(benzenesulfonyl)-1-[4-(thiophen-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2490143.png)

![4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2490145.png)

![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2490147.png)

![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2490148.png)

![8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![(1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2490154.png)